8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one
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Overview
Description
8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one is a synthetic organic compound that belongs to the class of naphthalenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the naphthalene ring.
Amination: Substitution of a hydrogen atom with an amino group.
Hydroxylation: Introduction of a hydroxyl group.
Imination: Formation of the imino group.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the imino group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new therapeutic agents.
Industry
Materials Science: Utilization in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Naphthalenone Derivatives: Compounds with similar core structures but different functional groups.
Chlorinated Aromatics: Compounds with chlorine atoms attached to aromatic rings.
Uniqueness
The unique combination of amino, chloro, hydroxy, and imino groups in 8-Amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1(4H)-one might confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
8-amino-2,6-dichloro-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,16H,14H2 |
InChI Key |
VEPHFRNTWBOFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=N)C=C(C2=O)Cl)C(=C1Cl)O)N |
Origin of Product |
United States |
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